molecular formula C8H15NO B2676329 3-methyl-4-(propan-2-yl)pyrrolidin-2-one, Mixture of diastereomers CAS No. 1935915-43-7

3-methyl-4-(propan-2-yl)pyrrolidin-2-one, Mixture of diastereomers

Cat. No.: B2676329
CAS No.: 1935915-43-7
M. Wt: 141.214
InChI Key: LCKHPPVHKXVSQY-UHFFFAOYSA-N
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Description

The compound “3-methyl-4-(propan-2-yl)pyrrolidin-2-one” is a pyrrolidine derivative . Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The compound has a molecular weight of 141.21 .


Synthesis Analysis

Pyrrolidines can be synthesized through a variety of methods. One method involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves ring construction from different cyclic or acyclic precursors .


Molecular Structure Analysis

The molecular structure of “3-methyl-4-(propan-2-yl)pyrrolidin-2-one” includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The InChI code for the compound is 1S/C8H15NO/c1-5(2)7-4-9-8(10)6(7)3/h5-7H,4H2,1-3H3, (H,9,10) .


Chemical Reactions Analysis

The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Further modifications can be made to investigate how the chiral moiety influences kinase inhibition .


Physical And Chemical Properties Analysis

The compound “3-methyl-4-(propan-2-yl)pyrrolidin-2-one” is a powder with a molecular weight of 141.21 .

Scientific Research Applications

Enantioselective Catalysis and Structural Chemistry

The diastereomeric derivatives of 3-(diphenylphosphanyl)pyrrolidine show significant applications in asymmetric Grignard cross-coupling reactions. These compounds, when used in palladium-catalyzed reactions, demonstrate the ability to achieve high enantioselectivities. The structural investigation of these phosphane diastereomers and their complexes provides insights into optimizing catalytic cycles for synthetic applications (Nagel & Nedden, 1997).

Complexation with Transition Metals

The condensation of pyridinecarbaldehyde with diamines under specific conditions produces compounds that exhibit interesting complexation behaviors with metals such as cadmium. These complexes, characterized by X-ray diffraction among other methods, reveal potential applications in materials science and coordination chemistry (Hakimi et al., 2013).

Crystal Packing and Intermolecular Interactions

Studies on the crystal packing of isomeric compounds involving pyrrolidine rings highlight the importance of C–H⋯N, C–H⋯π, and π⋯π interactions. These interactions play a crucial role in determining the structural arrangement and stability of crystalline materials, which is relevant for designing new materials with desired properties (Lai, Mohr, & Tiekink, 2006).

Synthesis and Properties of Novel Polymers

The synthesis of new poly(amide-imide)s based on specific monomers demonstrates the application of pyrrolidine derivatives in creating high-performance polymers. These polymers exhibit a range of desirable properties, such as thermal stability and solubility in organic solvents, making them suitable for various industrial applications (Faghihi, Shabanian, & Valikhani, 2011).

Catalytic Synthesis of Heterocyclic Compounds

Pyrrolidine derivatives are utilized in palladium-catalyzed reactions to synthesize a variety of heterocyclic compounds. These reactions highlight the versatility of pyrrolidine-based catalysts in organic synthesis, offering pathways to synthesize compounds with potential pharmaceutical applications (Bacchi et al., 2005).

Safety and Hazards

The compound “3-methyl-4-(propan-2-yl)pyrrolidin-2-one” is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. The safety information includes several hazard statements and precautionary statements .

Future Directions

The future directions for “3-methyl-4-(propan-2-yl)pyrrolidin-2-one” could involve further modifications to investigate how the chiral moiety influences kinase inhibition . Additionally, more research could be conducted to explore its potential uses in the treatment of human diseases .

Properties

IUPAC Name

3-methyl-4-propan-2-ylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-5(2)7-4-9-8(10)6(7)3/h5-7H,4H2,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCKHPPVHKXVSQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CNC1=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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